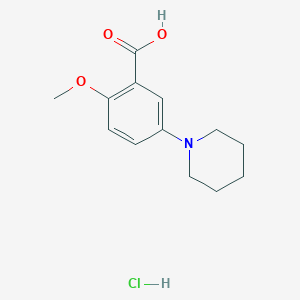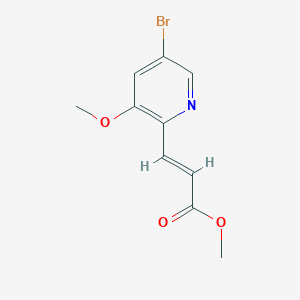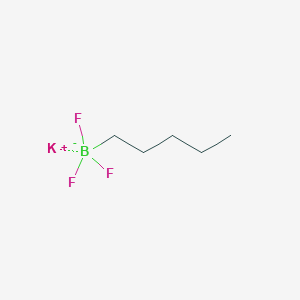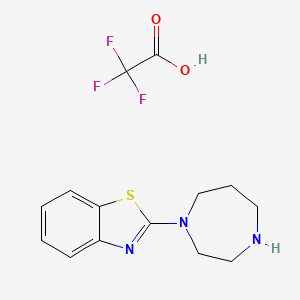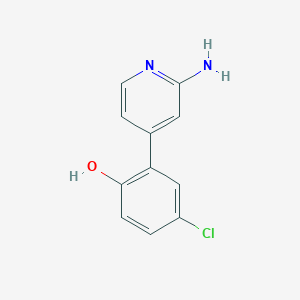
2-(2-アミノピリジン-4-イル)-4-クロロフェノール
概要
説明
2-(2-Aminopyridin-4-yl)-4-chlorophenol is a chemical compound that features both an aminopyridine and a chlorophenol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a chlorophenol group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
科学的研究の応用
2-(2-Aminopyridin-4-yl)-4-chlorophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-4-yl)-4-chlorophenol typically involves the reaction of 2-aminopyridine with 4-chlorophenol under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Aminopyridin-4-yl)-4-chlorophenol may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process.
化学反応の分析
Types of Reactions
2-(2-Aminopyridin-4-yl)-4-chlorophenol can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenol moiety can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the chlorophenol moiety can produce the corresponding phenol.
作用機序
The mechanism of action of 2-(2-Aminopyridin-4-yl)-4-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Aminopyridine: A simpler analog that lacks the chlorophenol moiety.
4-Chlorophenol: A compound that contains only the chlorophenol group without the aminopyridine moiety.
2-(2-Hydroxyphenyl)pyridine: A compound similar in structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-(2-Aminopyridin-4-yl)-4-chlorophenol is unique due to the presence of both an aminopyridine and a chlorophenol moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This makes it a valuable intermediate in the synthesis of more complex molecules with specific properties.
特性
IUPAC Name |
2-(2-aminopyridin-4-yl)-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-2-10(15)9(6-8)7-3-4-14-11(13)5-7/h1-6,15H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIKZIZIIZHKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
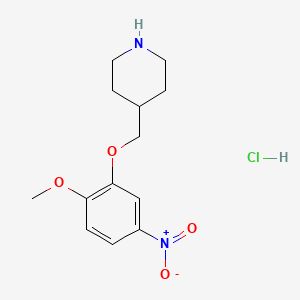

![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
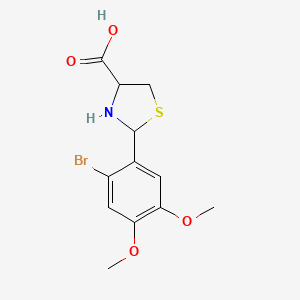
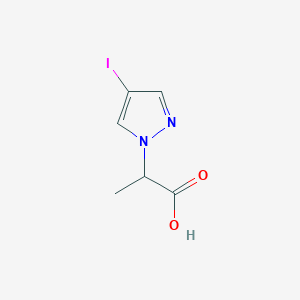
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
